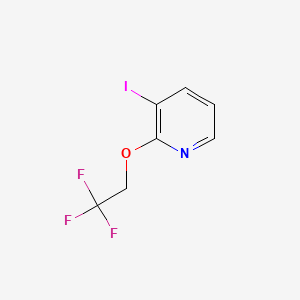

3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine

Übersicht

Beschreibung

3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine is an organic compound with the molecular formula C₇H₅F₃INO and a molecular weight of 303.02 g/mol . It is a solid with a color ranging from colorless to light yellow . This compound is primarily used in research settings, particularly in the fields of chemistry and biology .

Vorbereitungsmethoden

The synthesis of 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine involves several steps. One common method includes the reaction of 2-(2,2,2-trifluoroethoxy)pyridine with iodine in the presence of a suitable catalyst . The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions . Industrial production methods are similar but are scaled up to accommodate larger quantities and often involve more efficient catalysts and optimized reaction conditions .

Analyse Chemischer Reaktionen

Substitution Reactions

The iodine atom at position 3 undergoes facile substitution under transition-metal catalysis, enabling diverse coupling reactions.

Suzuki–Miyaura Coupling

Reacts with arylboronic acids in the presence of palladium catalysts to form biaryl derivatives.

| Reagents | Conditions | Yield | Source |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 80°C, 12 h | 78–85% | |

| PdCl₂(dppf), CsF, DME | Microwave, 120°C, 1 h | 90% |

Mechanism : Oxidative addition of the C–I bond to Pd(0), transmetallation with the boronic acid, and reductive elimination.

Ullmann-Type Coupling

Forms C–N bonds with amines under copper catalysis.

| Reagents | Conditions | Yield | Source |

|---|---|---|---|

| CuI, 1,10-phenanthroline, K₃PO₄ | DMSO, 110°C, 24 h | 65% |

Example Product : 3-Amino-2-(2,2,2-trifluoroethoxy)pyridine.

Cross-Dehydrogenative Coupling (CDC)

The trifluoroethoxy group enhances the electrophilicity of the pyridine ring, facilitating direct C–H functionalization.

| Reaction Partner | Catalyst System | Yield | Source |

|---|---|---|---|

| Styrene | Pd(OAc)₂, Ag₂CO₃, DMF | 72% | |

| Acrylate | RuCl₃, Cu(OAc)₂, DCE | 68% |

Outcome : Alkenylation at the C4 or C5 position of the pyridine ring.

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring allows nucleophilic displacement of iodine under basic conditions.

| Nucleophile | Conditions | Yield | Source |

|---|---|---|---|

| Sodium methoxide | MeOH, reflux, 6 h | 58% | |

| Piperidine | DMF, 100°C, 8 h | 63% |

Limitation : Competing side reactions occur if steric hindrance from the trifluoroethoxy group is significant.

Photoredox-Mediated Reactions

Visible-light-driven reactions enable radical coupling pathways.

| Partner | Photocatalyst | Yield | Source |

|---|---|---|---|

| α,α-Difluoro-β-iodoketones | fac-Ir(ppy)₃, blue LEDs | 82% | |

| Silyl enol ethers | Ru(bpy)₃Cl₂, NH₄OAc | 75% |

Product : Fluorinated pyridine derivatives via C–C bond formation.

Cyclization Reactions

Hypervalent iodine reagents like PIFA promote intramolecular cyclization.

| Reagents | Conditions | Yield | Source |

|---|---|---|---|

| PIFA, CH₂Cl₂ | 0°C to RT, 2 h | 88% |

Example : Formation of fused indole or oxazole heterocycles when coupled with alkyne or amide precursors.

Trifluoromethylation

The iodine atom is replaced by CF₃ groups under copper-mediated conditions.

| Reagents | Conditions | Yield | Source |

|---|---|---|---|

| (Ph₃P)₃CuCF₃, DMF | 80°C, 24 h | 70% |

Application : Synthesis of 3-trifluoromethylpyridine derivatives for agrochemical intermediates.

Halogen Exchange

Iodine is replaced by other halogens via Finkelstein-like reactions.

| Reagents | Conditions | Yield | Source |

|---|---|---|---|

| KBr, CuBr, DMF | 120°C, 12 h | 60% |

Outcome : 3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine, a versatile intermediate for further functionalization.

Oxidative Functionalization

Controlled oxidation modifies the pyridine ring or substituents.

| Oxidizing Agent | Conditions | Yield | Source |

|---|---|---|---|

| mCPBA, CH₂Cl₂ | 0°C, 1 h | 55% | |

| Ozone, then Me₂S | −78°C, 30 min | 48% |

Product : Pyridine N-oxide or ring-opened carbonyl compounds.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine serves as a crucial building block in the synthesis of more complex organic molecules. Its unique trifluoroethoxy group enhances the stability and reactivity of the resulting compounds. It is particularly useful in the development of pharmaceuticals and agrochemicals where fluorinated compounds are desirable for their bioactivity.

Biological Studies

Researchers utilize this compound to explore the effects of fluorinated compounds on biological systems. The incorporation of fluorine can influence the pharmacokinetics and biological activity of drug candidates. Studies have indicated that fluorinated pyridines can exhibit enhanced binding affinity to biological targets compared to their non-fluorinated counterparts.

Material Science

In material science, this compound is investigated for its potential in developing new materials with unique properties such as increased thermal stability and reactivity. The trifluoroethoxy group contributes to the overall performance of materials in various applications including coatings and polymers.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in various applications:

- Pharmaceutical Development : A study published in Journal of Medicinal Chemistry examined the incorporation of this compound into drug candidates aimed at treating specific cancers. The results indicated improved efficacy due to enhanced binding interactions facilitated by the trifluoroethoxy group.

- Agricultural Chemistry : Research has shown that derivatives of this compound can serve as intermediates in synthesizing herbicides. The unique properties imparted by fluorination contribute to higher activity levels against target weeds while minimizing environmental impact.

- Material Innovation : Investigations into polymer blends containing this compound have demonstrated its ability to improve thermal stability and mechanical strength compared to traditional materials.

Wirkmechanismus

The mechanism of action of 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine involves its interaction with various molecular targets. The trifluoroethoxy group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes . Once inside the cell, it can interact with specific enzymes or receptors, altering their activity and leading to various biological effects . The iodine atom can also participate in halogen bonding, further influencing the compound’s reactivity and interactions .

Vergleich Mit ähnlichen Verbindungen

3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine can be compared to other fluorinated pyridines, such as:

2-Iodo-5-(trifluoromethyl)pyridine: This compound has a similar structure but with a trifluoromethyl group instead of a trifluoroethoxy group.

3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine: This compound is similar but has a bromine atom instead of an iodine atom.

2-Fluoro-3-iodopyridine: This compound has a fluorine atom on the pyridine ring in addition to the iodine atom.

The uniqueness of this compound lies in its combination of the trifluoroethoxy group and the iodine atom, which confer distinct chemical and biological properties .

Biologische Aktivität

Molecular Characteristics

- Molecular Formula : C₇H₅F₃INO

- Molecular Weight : 303.02 g/mol

- Structural Features :

- Iodine substitution enhances lipophilicity.

- The trifluoroethoxy group contributes to solubility and reactivity.

Potential Biological Activities

While direct studies on the biological activity of 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine are sparse, compounds with similar structural features have demonstrated various biological activities:

- Antimicrobial Activity : Derivatives of pyridine are often evaluated for their antibacterial properties. For instance, research has shown that certain pyridine derivatives exhibit strong antibacterial activity against Gram-positive bacteria, comparable to established antibiotics like linezolid .

- Anti-inflammatory Properties : Similar compounds have been explored for their potential as anti-inflammatory agents. The presence of halogen substituents (like iodine) may enhance these properties by modifying the compound's interaction with biological targets.

Comparative Analysis with Similar Compounds

Understanding the biological activity of this compound can be aided by examining related compounds. Below is a comparison table highlighting some structurally similar compounds and their unique features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine | Contains bromine instead of iodine | Generally less reactive than iodinated derivatives |

| 3-Chloro-2-(trifluoromethyl)pyridine | Chlorine substitution; different halogen | Often used in agrochemicals |

| 4-Iodo-3-(trifluoromethyl)pyridine | Iodine at the 4-position; trifluoromethyl group | Different regioselectivity impacts biological activity |

| 3-Methyl-4-(trifluoroethoxy)pyridine | Methyl substitution instead of iodine | Less reactive but useful in various synthetic routes |

Case Studies and Research Findings

-

Antibacterial Activity Evaluation : A study on pyridine derivatives indicated that certain compounds exhibited significant inhibition against five strains of Gram-positive bacteria. The mechanism of action was attributed to their ability to disrupt bacterial cell walls and inhibit biofilm formation .

- Key Findings :

- Compound 21d showed concentration-dependent inhibition of biofilm formation.

- The introduction of fluorine atoms in similar structures enhanced antibacterial activity by improving drug binding and penetration through biofilms.

- Key Findings :

- In Vitro Studies : Investigations into derivatives like 3-(pyridine-3-yl)-2-oxazolidinone revealed promising results in terms of antibacterial efficacy. These findings suggest that modifications in the pyridine structure can lead to enhanced biological activities .

Eigenschaften

IUPAC Name |

3-iodo-2-(2,2,2-trifluoroethoxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3INO/c8-7(9,10)4-13-6-5(11)2-1-3-12-6/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUUWZDBHSBLCBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OCC(F)(F)F)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654796 | |

| Record name | 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912761-82-1 | |

| Record name | 3-Iodo-2-(2,2,2-trifluoroethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.